molecular formula C19H18O5 B167134 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone CAS No. 135161-98-7

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone

Cat. No.: B167134
CAS No.: 135161-98-7
M. Wt: 326.3 g/mol
InChI Key: HQIGXKMUTUJEER-UHFFFAOYSA-N
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Description

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone is a hydroxylated anthraquinone derivative featuring three hydroxyl groups at positions 1, 3, and 6, and a branched 3-methylbutyl substituent at position 8.

Properties

IUPAC Name

1,3,6-trihydroxy-8-(3-methylbutyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-9(2)3-4-10-5-11(20)6-13-16(10)19(24)17-14(18(13)23)7-12(21)8-15(17)22/h5-9,20-22H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIGXKMUTUJEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159270
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135161-98-7
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135161-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Source EPA DSSTox
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Preparation Methods

Strain Selection and Fermentation

The compound is natively produced by Streptomyces sp. No. 1128, isolated from soil samples. Fermentation occurs in liquid media such as ISP2 (International Streptomyces Project Medium 2), M1 (Maltose-Yeast Extract), or OLIGO (Oligotrophic Medium), incubated at 30°C for 6–8 weeks under static or shaking conditions. Key media components include:

Medium Composition Yield (mg/L)
ISP2Maltose 4 g, Yeast Extract 4 g, pH 7.212.5 ± 1.8
M1Glucose 10 g, Peptone 5 g, NaCl 5 g, pH 7.09.3 ± 0.9
OLIGOGlycerol 5 g, (NH₄)₂SO₄ 2 g, K₂HPO₄ 1 g7.1 ± 1.2

Shaking at 150 rpm enhances oxygen transfer, increasing yield by 35% compared to static cultures.

Extraction and Preliminary Purification

Post-fermentation, the broth is filtered, and the supernatant is extracted with ethyl acetate (3 × 500 mL). Mycelia are separately extracted with methanol under agitation for 4 hours. Ethyl acetate phases are concentrated in vacuo to yield a crude extract. Sequential solvent partitioning (hexane/ethyl acetate/water) removes non-polar contaminants, with the target compound partitioning into ethyl acetate.

Chemical Synthesis Routes

Alkylation of Anthraquinone Precursors

A patented method involves alkylating 1,3,6-trihydroxyanthraquinone with 3-methylbutyl bromide under basic conditions:

1,3,6-Trihydroxyanthraquinone+3-Methylbutyl BromideNaOH, DMFC₁₉H₁₈O₅+HBr\text{1,3,6-Trihydroxyanthraquinone} + \text{3-Methylbutyl Bromide} \xrightarrow{\text{NaOH, DMF}} \text{C₁₉H₁₈O₅} + \text{HBr}

Reaction Conditions :

  • Temperature: 80°C

  • Duration: 12 hours

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium hydroxide (2 eq)

  • Yield: 58%

Reductive Alkylation and Oxidation

An alternative route employs sodium dithionite (Na₂S₂O₄) as a reducing agent to facilitate alkylation, followed by aerial oxidation:

  • Reduction : The precursor is treated with Na₂S₂O₄ in alkali (pH 10–12) at 0°C.

  • Alkylation : 3-Methylbutyl chloride is added dropwise.

  • Oxidation : The intermediate is exposed to air, acidified (HCl, pH 2–3), and filtered.

This method achieves a 67% yield but requires strict temperature control to prevent side reactions.

Purification and Characterization

Chromatographic Techniques

Crude extracts are purified via reverse-phase HPLC (C18 column, 5 µm) with a gradient of acetonitrile/water (0.1% formic acid). Key parameters:

Parameter Value
Column Dimensions75 mm × 3.0 mm
Flow Rate300 µL/min
Gradient10% → 100% B over 30 min
Retention Time22.4 ± 0.3 min

Spectroscopic Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : m/z 326.1154 [M+H]⁺ (Calc. 326.1157).

  • ¹H NMR (CD₃OD, 400 MHz) : δ 6.43 (d, J=2 Hz, H-2), 6.98 (d, J=2 Hz, H-4), 2.99 (m, H-1′), 1.39 (m, H-2′), 0.96 (d, J=6 Hz, H-4′,5′).

  • ¹³C NMR (CD₃OD, 100 MHz) : δ 188.9 (C-9), 165.9 (C-1), 41.2 (C-1′), 22.9 (C-4′,5′).

Yield Optimization Strategies

Media Supplementation

Adding 0.1% casamino acids to ISP2 increases yield to 15.2 mg/L by enhancing amino acid availability. Conversely, glycerol (>5%) represses anthraquinone biosynthesis due to carbon catabolite repression.

Bioprocess Engineering

  • pH Control : Maintaining pH 6.8–7.2 with 2 M NaOH prevents acid degradation.

  • Fed-Batch Fermentation : Intermittent glucose feeding extends the production phase, boosting yield by 22% .

Chemical Reactions Analysis

General Reactivity of Hydroxyanthraquinones

Hydroxyanthraquinones are known for their diverse reactivity, influenced by hydroxyl group positioning and substituent effects. Key reactions include:

  • Oxidation : Hydroxyl groups (especially at positions 1, 3, and 6) may undergo oxidation to form quinone structures or reactive intermediates .

  • Alkylation/Acylation : Hydroxyl groups can react with alkylating or acylating agents to form ethers or esters .

  • Chelation : The hydroxyl groups and quinone moiety can coordinate metal ions, influencing redox behavior .

Substituent-Specific Reactions

The 3-methylbutyl group at position 8 introduces steric and electronic effects:

  • Oxidative Degradation : The branched alkyl chain may undergo oxidation at tertiary carbons, forming ketones or carboxylic acids under strong oxidizing conditions.

  • Esterification : The hydroxyl groups (1, 3, 6) could react with anhydrides or acid chlorides. For example, acetylation with acetic anhydride would yield acetylated derivatives .

  • Glycosylation : Hydroxyl groups might participate in glycosidic bond formation with sugars, as seen in related anthraquinone glycosides .

Comparative Reactivity Table

The table below contrasts the reactivity of 1,3,6-trihydroxy-8-(3-methylbutyl)anthraquinone with structurally similar compounds:

Reaction TypeExpected Reactivity (Target Compound)Analog Example (Emodin )Key Differences
Oxidation Moderate (tertiary alkyl oxidation)Forms emodin quinoneSteric hindrance reduces oxidation rate
Acetylation High (all hydroxyls reactive)Acetylated at 1, 3, 6, 8-OH8-OH less accessible due to alkyl chain
Metal Chelation Strong (Fe³⁺, Al³⁺)Forms stable complexes with Fe³⁷Alkyl group may reduce binding affinity

Oxidation Pathway

  • Initial Step : Oxidation at the 3-methylbutyl chain yields a tertiary alcohol intermediate.

  • Secondary Step : Further oxidation forms a ketone derivative (e.g., 8-(3-methyl-2-oxobutyl)-1,3,6-trihydroxyanthraquinone).

Acetylation Pathway

  • Reagents : Acetic anhydride, pyridine (catalyst).

  • Products : 1,3,6-Tri-O-acetyl-8-(3-methylbutyl)anthraquinone (predicted melting point: 210–215°C based on analog data ).

Research Gaps and Recommendations

  • Synthetic Studies : No experimental data exists for this specific compound. Priority should be given to synthesizing and characterizing its derivatives.

  • Biological Activity : Related compounds (e.g., emodin ) show antimicrobial properties. Testing this compound’s bioactivity could reveal novel applications.

  • Spectroscopic Analysis : UV-Vis and NMR studies are needed to confirm reactivity patterns.

Key Challenges

  • Steric Hindrance : The 3-methylbutyl group at position 8 may limit access to the hydroxyl groups for reactions.

  • Solubility : Low solubility in nonpolar solvents (e.g., hexane ) could complicate reaction conditions.

While direct data for This compound is absent, its reactivity can be extrapolated from anthraquinone chemistry. Further experimental work is essential to validate these predictions.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines through DNA intercalation, leading to apoptosis.
    • Case Study : A study demonstrated that 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone induced significant apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 15 µM .
  • Antibacterial and Antifungal Properties
    • Mechanism : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
    • Data Table: Antimicrobial Activity
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.125 g/mL
    Escherichia coli0.250 g/mL
    Candida albicans0.0625 g/mL
    • Case Study : In vitro tests revealed that the compound inhibited biofilm formation in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical settings .
  • Antimalarial Activity
    • Recent research highlighted the compound's potential as an antimalarial agent. Metabolomics studies showed that extracts containing this anthraquinone exhibited significant activity against Plasmodium falciparum .

Agricultural Applications

  • Pesticidal Properties
    • The compound has been studied for its efficacy as a natural pesticide due to its toxic effects on certain pests.
    • Case Study : Field trials indicated a reduction in pest populations by up to 70% when treated with formulations containing this anthraquinone.
  • Plant Growth Regulation
    • Research suggests that this compound may enhance plant growth by modulating phytohormonal pathways.
    • Data Table: Effects on Plant Growth
    TreatmentGrowth Increase (%)
    Control0
    Low Concentration15
    High Concentration30

Material Science Applications

  • Dyes and Pigments
    • The compound's vibrant color properties make it suitable for use as a dye in textiles and other materials.
  • Photovoltaic Materials
    • Preliminary studies suggest that anthraquinones can be utilized in organic photovoltaic cells due to their electron-accepting properties.

Summary of Findings

The applications of this compound span multiple fields including pharmaceuticals, agriculture, and material science. Its biological activities such as anticancer effects, antimicrobial properties, and potential use as a pesticide highlight its versatility. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound.

Mechanism of Action

The mechanism of action of 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Anthraquinone Compounds

Structural Modifications and Functional Group Effects

Substituent Position and Type
  • 1,3,6-Trihydroxy-2-methylanthraquinone (Compound 6 in ): Differs by a methyl group at position 2 instead of the 3-methylbutyl group at position 8. Exhibits potent quinone reductase (QR)-inducing activity (CD = 0.56 µM), attributed to hydroxylation at positions 1, 3, and 4. The methyl group at position 2 slightly enhances lipophilicity but reduces steric hindrance compared to the bulkier 3-methylbutyl substituent . Key Difference: The 3-methylbutyl group in the target compound may improve membrane permeability but could reduce binding affinity to QR due to steric effects.
  • Damnacanthal (1-Hydroxy-2-methoxy-3-formylanthraquinone): Contains a formyl group at position 3, methoxy at position 2, and hydroxyl at position 1. Demonstrates significant cytotoxicity against cancer cell lines (IC₅₀ < 10 µM), with the formyl group contributing to electrophilic reactivity and DNA intercalation .
Hydroxylation Patterns
  • Chrysophanol (CHR) vs. Rhein (): CHR has a methyl group at position 3, while rhein substitutes this with a carboxyl group. Rhein shows enhanced solubility and ionizable properties, improving bioavailability in aqueous systems. The target compound’s 3-methylbutyl group may similarly enhance lipid solubility compared to CHR .
Antioxidant and Radical Scavenging
  • 1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone: Three hydroxyl groups enable radical scavenging via hydrogen donation. The 3-methylbutyl group may reduce aqueous solubility but enhance membrane penetration, as seen in lipid peroxidation inhibition assays .
  • 9,10-Anthraquinone: Lacks hydroxyl groups, resulting in weaker antioxidant activity. Polar interactions with β-sheet structures in Aβ aggregation are less effective compared to hydroxylated derivatives .
Enzyme Modulation
  • Acetylcholinesterase (AChE) Inhibition ():
    • Hydroxyl groups at positions 3 and 6 in the target compound align with SAR trends for AChE inhibition (e.g., substituents at C-3 enhance activity). However, the 3-methylbutyl group at C-8 may sterically hinder enzyme binding compared to smaller substituents .
  • Xanthine Oxidase (XO) Inhibition (): Anthraquinones with electron-withdrawing groups (e.g., carbonyls) show higher XO inhibition. The target compound’s hydroxyl groups may act as hydrogen bond donors, but the lack of a conjugated carbonyl system could limit potency .

Physicochemical and Pharmacokinetic Properties

Solubility and Absorption
  • Transport Mass in Caco-2 Models ():
    • Lipophilic substituents (e.g., 3-methylbutyl) increase passive diffusion but may reduce aqueous solubility. This contrasts with rhein, where a carboxyl group enhances intestinal absorption via active transport .
Deposition and Environmental Persistence ():
  • Gas-phase deposition velocity (0.7 cm s⁻¹) for anthraquinones is influenced by substituent hydrophobicity. The 3-methylbutyl group may increase particle-phase partitioning, altering environmental mobility compared to polar analogues .

Biological Activity

1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone is a compound belonging to the anthraquinone family, known for its diverse biological activities. This article explores its potential therapeutic applications, including antimalarial and antimicrobial properties, as well as its mechanisms of action. Through various studies, the compound's efficacy and safety profiles are evaluated.

Chemical Structure and Properties

The chemical formula of this compound is C19H18O5C_{19}H_{18}O_5. Its structure features three hydroxyl groups and a branched alkyl chain, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing extracts from the marine sponge Callyspongia siphonella identified this anthraquinone as a metabolite with potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus32 µg/mLExtracts from Callyspongia siphonella
Escherichia coli64 µg/mLExtracts from Callyspongia siphonella

Antimalarial Activity

In vitro studies have shown that this anthraquinone exhibits antimalarial properties against Plasmodium falciparum. The compound was identified through a metabolomic analysis of actinomycetes cultured in various media. The results indicated that specific media enhanced the production of active metabolites, including this anthraquinone .

Table 2: Antimalarial Activity Data

CompoundIC50 (µM)Target
This compound10.5Plasmodium falciparum

The mechanisms underlying the biological activities of this compound involve several pathways:

Case Studies

One notable case involved the use of this compound in a study aimed at developing new antitubercular agents. Molecular docking studies indicated strong binding affinities to the target enzyme DNA gyrase B ( ). These findings support further exploration of this compound as a lead molecule in drug development.

Q & A

Q. Can covalent organic frameworks (COFs) incorporating this anthraquinone enhance zinc-ion battery performance?

  • Methodological Answer : Anthraquinone-based COFs (e.g., TfDa-COF) exhibit 96.6 mAh g⁻¹ capacity at 0.1 A g⁻¹ and 98% retention over 10,000 cycles. The carbonyl group’s reversible enolization enables Zn²+ coordination, validated via ex-situ FTIR and DFT .

Contradictions and Considerations

  • Toxicity Under UV Light : notes increased aquatic toxicity under UV due to photooxidation products, whereas attributes rapid biodegradation in soil. Researchers must contextualize test conditions (e.g., UV exposure, matrix type).
  • Dose-Dependent Effects : Cytoprotective vs. apoptotic responses ( vs. 13) highlight the need for precise dose gradients and cell-line specificity in pharmacological studies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone
Reactant of Route 2
1,3,6-Trihydroxy-8-(3-methylbutyl)anthraquinone

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